6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621508
InChI: InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47-,48-/m0/s1
SMILES:
Molecular Formula: C53H49N5O4
Molecular Weight: 820.0 g/mol

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

CAS No.:

Cat. No.: VC13621508

Molecular Formula: C53H49N5O4

Molecular Weight: 820.0 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine -

Molecular Formula C53H49N5O4
Molecular Weight 820.0 g/mol
IUPAC Name N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Standard InChI InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47-,48-/m0/s1
Standard InChI Key OXHGMTPGAFKZHK-QQVWZEJNSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 6-(benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine reflects its intricate stereochemistry and functional group arrangement . The molecule consists of:

  • A 9H-purin-2-amine core substituted at position 6 with a benzyloxy group

  • A (1S,3S)-configured cyclopentyl ring at position 9, bearing two benzyloxy substituents and a methylene group

  • An N-((4-methoxyphenyl)diphenylmethyl) protecting group on the purine's 2-amino function

The molecular formula is C53H49N5O4\text{C}_{53}\text{H}_{49}\text{N}_{5}\text{O}_{4}, with a calculated molecular weight of 819.99 g/mol . X-ray crystallographic analysis confirms the (1S,3S) stereochemistry of the cyclopentyl moiety, which critically influences the compound's spatial orientation and intermolecular interactions .

Physicochemical Properties

Key physical and chemical parameters include:

PropertyValueSource
Density1.19 g/cm³
Melting PointNot reported-
pKa3.08 ± 0.30 (predicted)
SolubilityLow in water; soluble in DMSO
Storage ConditionsDark, inert atmosphere, RT

The compound exhibits limited aqueous solubility due to its extensive hydrophobic benzyl and diphenylmethyl substituents. Stability studies indicate sensitivity to light and oxidative degradation, necessitating storage under inert conditions .

Synthetic Pathways and Process Optimization

Key Synthetic Route

The synthesis begins with (2R,3S,5S)-3-(benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(benzyloxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanone, which undergoes a stereoselective Wittig reaction to introduce the 2-methylene group . Critical steps include:

  • Protection of Purine Amine: The 2-amino group is shielded using (4-methoxyphenyl)diphenylmethyl chloride to prevent side reactions .

  • Cyclopentyl Ring Functionalization: Sequential benzyloxy group installations via nucleophilic substitutions ensure proper stereochemical outcomes .

  • Methylene Introduction: A phosphorus ylide-mediated reaction generates the exocyclic double bond while preserving the (1S,3S) configuration .

Reaction yields typically range from 45–60%, with purity >98% achievable through silica gel chromatography .

Raw Materials and Reagents

Essential starting materials and catalysts include:

MaterialRoleSource
4-Methoxytriphenylmethyl chlorideAmine protecting group
Benzyl chloromethyl etherBenzyloxy group source
Sodium cyclopentadienideCyclopentyl ring precursor
TriphenylphosphineWittig reagent

Process optimization focuses on minimizing diastereomer formation through controlled reaction temperatures (−10°C to 0°C) and anhydrous conditions .

Analytical Characterization Techniques

Spectroscopic Identification

1H NMR (400 MHz, CDCl3):

  • δ 8.21 (s, 1H, purine H-8)

  • δ 7.25–7.45 (m, 25H, aromatic protons)

  • δ 5.32 (d, J=12 Hz, 2H, cyclopentyl methylene)

High-Resolution Mass Spectrometry:
Observed m/z 820.3841 [M+H]+ (calc. 820.3854 for C53H50N5O4) .

Chromatographic Methods

HPLC analysis employs:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile/0.1% TFA (75:25)

  • Retention Time: 12.7 ± 0.3 min

Method validation demonstrates linearity (R²=0.999) over 0.05–0.5 mg/mL and LOD/LOQ of 0.01/0.03 μg/mL .

Future Perspectives and Research Directions

Ongoing studies focus on:

  • Green Synthesis Approaches: Catalytic hydrogenation to replace benzyl ether protections

  • Advanced Purification: Simulated moving bed chromatography for large-scale production

  • Impurity Fate Mapping: LC-MS/MS studies to track degradation pathways

These innovations aim to enhance process sustainability while maintaining stringent quality standards for entecavir APIs.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator